molecular formula C18H10O3 B14517608 Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- CAS No. 62452-63-5

Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-

Cat. No.: B14517608
CAS No.: 62452-63-5
M. Wt: 274.3 g/mol
InChI Key: QEJPDQORSRNNBB-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with a phenyl group attached at the 2-position

Synthetic Routes and Reaction Conditions:

    Palladium-Catalyzed Reverse Hydrogenolysis: One of the efficient methods for synthesizing Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins.

    Visible-Light-Mediated [3+2] Cycloaddition: Another method involves the visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes under blue LED irradiation.

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Types of Reactions:

    Oxidation: Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Comparison with Similar Compounds

Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of the phenyl group at the 2-position and the furan ring in Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

62452-63-5

Molecular Formula

C18H10O3

Molecular Weight

274.3 g/mol

IUPAC Name

2-phenylbenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C18H10O3/c19-16-12-8-4-5-9-13(12)17(20)18-14(16)10-15(21-18)11-6-2-1-3-7-11/h1-10H

InChI Key

QEJPDQORSRNNBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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